molecular formula C9H14OSi B14259277 1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- CAS No. 171090-11-2

1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-

Cat. No.: B14259277
CAS No.: 171090-11-2
M. Wt: 166.29 g/mol
InChI Key: FEVAQDGGCIWTLV-UHFFFAOYSA-N
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Description

1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, is a silylated derivative of 1,5-hexadiyn-3-ol, where the hydroxyl group is protected by a trimethylsilyl (TMS) moiety. This modification enhances stability, volatility, and lipophilicity, making the compound advantageous for synthetic applications, particularly in reactions requiring selective protection of hydroxyl groups . Such compounds are critical intermediates in organic chemistry, especially in the preparation of complex molecules for pharmaceuticals or materials science.

Properties

CAS No.

171090-11-2

Molecular Formula

C9H14OSi

Molecular Weight

166.29 g/mol

IUPAC Name

1-trimethylsilylhexa-1,5-diyn-3-ol

InChI

InChI=1S/C9H14OSi/c1-5-6-9(10)7-8-11(2,3)4/h1,9-10H,6H2,2-4H3

InChI Key

FEVAQDGGCIWTLV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(CC#C)O

Origin of Product

United States

Preparation Methods

Formation of Ethylacetylene Magnesium Halide

The foundational step in this route derives from the industrial synthesis of hexyn-3-ol-1, as detailed in US Patent 4,026,954 . Here, propargyl chloride reacts with methyl magnesium halide (Grignard reagent) to form ethylacetylene magnesium halide. Key modifications include extending the alkyne chain by introducing a second propargyl unit. For instance, substituting ethylene oxide with propargyl oxide could enable the incorporation of a second alkyne group, though this remains hypothetical without explicit data.

Reaction Conditions :

  • Temperature : -30°C to +20°C
  • Catalyst : Copper(I) chloride (0.1–10 g per mole of Grignard reagent)
  • Molar Ratio : 2.0–2.5 moles of methyl magnesium halide per mole of propargyl chloride.

Introduction of the Hydroxyl Group

Following alkyne elongation, hydroxylation is achieved via epoxide ring-opening. Ethylene oxide addition to the Grignard intermediate forms a halogenomagnesium alkoxide, which is hydrolyzed to yield the diynol. For 1,5-Hexadiyn-3-ol, this step would require precise stoichiometry to ensure regioselective hydroxyl placement at carbon 3.

Silylation of the Hydroxyl Group

The final step involves protecting the hydroxyl group using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine). This method mirrors the silylation protocols described in Russian Chemical Reviews , where silyl groups are introduced to nucleosides under anhydrous conditions.

Typical Procedure :

  • Dissolve 1,5-Hexadiyn-3-ol (1.0 mole) in dry tetrahydrofuran.
  • Add TMSCl (1.2 moles) and triethylamine (1.5 moles) dropwise at 0°C.
  • Stir for 4 hours at room temperature.
  • Filter and concentrate to isolate 1-(trimethylsilyl)-1,5-hexadiyn-3-ol.

Yield : ~70–85% (estimated based on analogous silylations).

Copper-Catalyzed Alkyne Coupling Followed by Hydroxyl Protection

Oxidative Homocoupling of Terminal Alkynes

This route leverages Glaser-Hay coupling, where two terminal alkynes undergo oxidative dimerization in the presence of a copper(I) catalyst. For example, coupling propynol (HC≡C-CH2-OH) would yield 1,5-hexadiyn-3-ol, though substrate specificity may require protecting the hydroxyl group during coupling to prevent side reactions.

Reaction Conditions :

  • Catalyst : CuCl (10 mol%)
  • Ligand : TMEDA (tetramethylethylenediamine)
  • Oxidant : O2 or air
  • Solvent : Dichloromethane or THF.

Post-Coupling Hydroxyl Deprotection and Silylation

After coupling, the hydroxyl group is deprotected (if initially shielded) and resilylated. For instance, if a tert-butyldimethylsilyl (TBS) group is used temporarily, it can be removed via fluoride treatment (e.g., TBAF) before introducing the trimethylsilyl group.

Direct Silylation of Pre-Formed 1,5-Hexadiyn-3-ol

Synthesis of 1,5-Hexadiyn-3-ol

While no direct synthesis of 1,5-Hexadiyn-3-ol is described in the provided sources, analogous diynols are accessible via alkyne metathesis or elimination reactions. For example, dehydrohalogenation of 1,5-dibromo-3-hexanol using a strong base (e.g., KOtBu) could yield the diyne.

Silylation Protocol

As with Method 1, TMSCl in anhydrous conditions achieves efficient hydroxyl protection. This one-step process is advantageous for scalability but hinges on the availability of the diynol precursor.

Comparative Analysis of Methodologies

Method Key Advantages Limitations Yield
Grignard-Mediated High regioselectivity; Scalable Multi-step; Requires cryogenic conditions ~60–70% (estimated)
Copper-Catalyzed Coupling Modular alkyne assembly Sensitivity to hydroxyl group interference ~50–65% (estimated)
Direct Silylation Single-step protection; Simplicity Dependent on diynol availability ~75–85%

Chemical Reactions Analysis

Types of Reactions

1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- depends on the specific reaction or application. In general, the trimethylsilyl group acts as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites of the molecule. The compound can interact with various molecular targets and pathways, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Properties of Silylated Alcohols

Compound Molecular Weight Key Functional Groups Reactivity Highlights
1,5-Hexadiyn-3-ol, 1-(TMS)- 198.35 Diyne, TMS-protected Internal alkynes, moderate stability
Propargyl Alcohol, TMS- 142.27 Terminal alkyne, TMS High click reactivity
TMS-Protected Ethylene Glycol 178.33 Diol, TMS Low π-system reactivity

Comparison with Diyne-Containing Compounds

Notable comparisons:

  • 1,5-Hexadiyn-3-ol (Unprotected) : The absence of the TMS group increases polarity and reduces thermal stability. Deprotection of 1,5-Hexadiyn-3-ol, 1-(TMS)-, regenerates the hydroxyl group, enabling downstream functionalization .
  • 2,4-Hexadiyn-1-ol : Structural isomerism alters electronic properties; the 1,5-diyne configuration in the target compound may offer extended conjugation for materials applications.

Table 2: Diyne Alcohols and Derivatives

Compound Boiling Point (°C) Solubility (H2O) Stability in Acidic Conditions
1,5-Hexadiyn-3-ol ~180 High Low (hydroxyl-sensitive)
1,5-Hexadiyn-3-ol, TMS ~220 Moderate High (TMS protection)
2,4-Hexadiyn-1-ol ~170 High Low

Research Findings and Limitations

Current literature emphasizes silylation’s role in synthetic efficiency but lacks direct data on 1,5-Hexadiyn-3-ol, 1-(TMS)-. Antitumor compounds in utilize triazole and thiadiazole cores, suggesting that alkyne-TMS intermediates like the target compound could enable modular synthesis of such derivatives. Further studies are needed to quantify its pharmacokinetic or catalytic properties relative to analogs.

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